Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
Overview
Description
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound with the molecular formula C21H32N2O2. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of the tert-butyl and benzyl groups in its structure adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable diamine and a diacid chloride under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or tert-butyl derivatives.
Scientific Research Applications
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to the presence of both the benzyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1100748-67-1) is a compound belonging to the class of diazaspiro compounds, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the GABA_A receptor. Research indicates that compounds in this class can act as antagonists at GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS) .
Key Findings on GABA_A Receptor Interaction
- Competitive Antagonism : Studies have demonstrated that related diazaspiro compounds exhibit competitive antagonism at GABA_A receptors, influencing immune responses and potentially modulating inflammatory processes .
- Cellular Effects : The antagonistic activity at GABA_A receptors has been linked to altered macrophage function and T cell proliferation, suggesting a role in immune modulation .
Pain Management
Research has highlighted the potential of diazaspiro compounds, including this compound, in pain management. These compounds may serve as dual ligands for opioid receptors while also antagonizing GABA_A receptors, presenting a novel approach to treating pain without the typical side effects associated with opioids .
Treatment of Obesity and Metabolic Disorders
The structural characteristics of diazaspiro compounds suggest their utility in addressing obesity and metabolic disorders. By modulating neurotransmitter systems involved in appetite regulation and energy metabolism, these compounds could offer therapeutic benefits .
Case Studies and Research Findings
Properties
IUPAC Name |
tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)22-15-12-21(13-16-22)11-7-8-14-23(21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCUYAQMDVMEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649142 | |
Record name | tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100748-67-1 | |
Record name | tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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